molecular formula C24H25FNO4Na B601122 (3S,5S)-Fluvastatin Sodium Salt CAS No. 194935-01-8

(3S,5S)-Fluvastatin Sodium Salt

カタログ番号: B601122
CAS番号: 194935-01-8
分子量: 433.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,5S)-Fluvastatin Sodium Salt is a synthetic compound belonging to the class of statins, which are widely used as lipid-lowering agents. Statins inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound helps reduce the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Fluvastatin Sodium Salt involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Heptanoic Acid Side Chain: The heptanoic acid side chain is constructed through a series of reactions, including aldol condensation and reduction.

    Final Coupling and Salt Formation: The final coupling of the pyrrole ring with the heptanoic acid side chain is achieved through an amide bond formation, followed by the conversion to the sodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

化学反応の分析

Types of Reactions

(3S,5S)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted analogs.

科学的研究の応用

Pharmacological Applications

Cholesterol Management:
(3S,5S)-Fluvastatin Sodium Salt is predominantly utilized in treating hyperlipidemia and hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. Clinical studies have demonstrated its efficacy in reducing low-density lipoprotein (LDL) cholesterol levels and total cholesterol in patients with elevated lipid profiles .

Cardiovascular Disease Prevention:
Beyond lipid-lowering effects, fluvastatin has been shown to provide cardiovascular benefits. Research indicates that statins can stabilize atherosclerotic plaques and reduce the incidence of cardiovascular events such as heart attacks and strokes. A meta-analysis highlighted that fluvastatin significantly lowers the risk of major cardiovascular events in high-risk populations .

Solid-State Characterization

Recent studies have characterized the solid-state properties of this compound using various analytical techniques. These studies aimed to understand the influence of different crystalline forms on the compound's dissolution properties:

  • X-ray Powder Diffraction (XRPD) : Identified multiple crystalline forms of fluvastatin sodium salt, including monohydrate and ethanol solvate variants. These forms exhibit distinct diffraction patterns indicating differences in their solid-state structure .
  • Differential Scanning Calorimetry (DSC) : Used to assess thermal properties, revealing insights into melting points and thermal stability, which are crucial for formulation development .
  • Intrinsic Dissolution Rate (IDR) : Studies showed that the crystalline form affects the rate and extent of dissolution. This is vital for optimizing drug formulations to ensure effective bioavailability upon administration .

Toxicological Considerations

While generally well-tolerated, this compound has been associated with mild liver enzyme elevations in some patients. A pooled analysis indicated that approximately 1% of patients experienced significant transaminase elevations during treatment, necessitating monitoring of liver function tests before and during therapy .

Pregnancy and Lactation:
The use of fluvastatin during pregnancy and lactation is not recommended due to potential risks to fetal lipid metabolism. Current guidelines suggest avoiding statin therapy during these periods until more data are available .

Case Studies and Research Findings

Several case studies have documented the clinical efficacy and safety profile of this compound:

  • Case Study 1 : A study involving patients with familial hypercholesterolemia demonstrated significant reductions in LDL levels after 12 weeks of treatment with fluvastatin, highlighting its role in managing genetic dyslipidemias .
  • Case Study 2 : Another investigation explored fluvastatin's effects on patients with coronary artery disease. Results indicated a marked decrease in cardiovascular events over a five-year follow-up period compared to placebo groups .

作用機序

The primary mechanism of action of (3S,5S)-Fluvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the LDL receptor pathway.

類似化合物との比較

Similar Compounds

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin that is structurally similar but has different metabolic pathways.

    Rosuvastatin: Known for its higher potency and longer half-life compared to other statins.

Uniqueness

(3S,5S)-Fluvastatin Sodium Salt is unique due to its specific stereochemistry, which influences its binding affinity to HMG-CoA reductase and its pharmacokinetic profile. This stereochemistry can result in differences in efficacy, side effects, and drug interactions compared to other statins.

生物活性

(3S,5S)-Fluvastatin sodium salt, commonly known as fluvastatin, is a synthetic statin used primarily for lowering cholesterol levels and managing cardiovascular diseases. This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Fluvastatin primarily functions as an inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin effectively reduces the synthesis of cholesterol in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

Pharmacokinetics

Fluvastatin exhibits a rapid absorption profile with peak plasma concentrations occurring approximately 1-3 hours post-administration. The drug has a bioavailability of around 24% due to extensive first-pass metabolism. It is primarily metabolized by cytochrome P450 2C9 and has a half-life of about 1-3 hours, necessitating daily dosing for sustained efficacy.

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of fluvastatin in various populations:

  • Cholesterol Reduction : In a study involving patients with hyperlipidemia, fluvastatin demonstrated a significant reduction in LDL cholesterol levels by approximately 20-30% at doses ranging from 20 mg to 80 mg daily .
  • Cardiovascular Outcomes : The LIPS (Lescol Intervention Prevention Study) trial indicated that fluvastatin not only lowers cholesterol but also reduces the risk of major cardiovascular events in patients with coronary artery disease .

Safety Profile

While generally well-tolerated, fluvastatin is associated with several adverse effects:

  • Liver Function Abnormalities : Clinical trials reported that persistent transaminase elevations occurred in approximately 1.1% of patients treated with fluvastatin. Monitoring liver enzymes before and during treatment is recommended .
  • Muscle-Related Adverse Events : Myopathy and rhabdomyolysis are potential risks associated with statin therapy, although these are less common with fluvastatin compared to other statins like simvastatin or atorvastatin .

Case Study 1: Efficacy in Diabetic Patients

A recent analysis from the ACCORD-Lipid trial demonstrated that fluvastatin effectively reduced cardiovascular events when used alongside fenofibrate in diabetic patients with high triglyceride levels and low HDL cholesterol . This combination therapy showed an adjusted relative risk reduction of 31% for cardiovascular events compared to placebo.

Case Study 2: Long-Term Use and Liver Function

In a longitudinal study involving over 2,900 patients on fluvastatin therapy for more than two years, only 0.6% required discontinuation due to elevated liver enzymes. Most cases were asymptomatic and resolved upon discontinuation .

Solid-State Characterization

Research into the solid-state properties of fluvastatin sodium salt has revealed different crystalline forms that can affect its dissolution rate and bioavailability. A study identified three forms of fluvastatin:

  • Form I : Found in commercial raw materials.
  • Form II : Identified as the USP reference standard.
  • Ethanol Solvate : Exhibiting unique dissolution characteristics.

These variations highlight the importance of solid-state characterization in optimizing formulation and therapeutic efficacy .

特性

CAS番号

194935-01-8

分子式

C24H25FNO4Na

分子量

433.46

外観

Off-White to Pale Yellow Solid

melting_point

>116°C

純度

> 95%

数量

Milligrams-Grams

同義語

(S,S)-Fluvastatin Sodium Salt;  [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。